molecular formula C12H6Cl2FN3O2S B2435289 4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide CAS No. 1797389-10-6

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2435289
CAS No.: 1797389-10-6
M. Wt: 346.16
InChI Key: IEDQTPAAFZIVCE-UHFFFAOYSA-N
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Description

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 4 and 6, a cyano group at position 3, and a fluorophenyl group at position 4 The sulfonamide group is attached to the nitrogen atom of the pyridine ring

Preparation Methods

The synthesis of 4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyridine-3-sulfonyl chloride with 3-cyano-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry and catalysis.

    Biology: In biological research, this compound can be used to study the interactions between sulfonamides and various biological targets, such as enzymes and receptors.

    Medicine: This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It may exhibit antibacterial, antifungal, or anticancer activities.

    Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting DHPS, this compound can interfere with the synthesis of folic acid, an essential cofactor for DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A widely used antibiotic that inhibits DHPS and is commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections and certain types of protozoal infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

4,6-dichloro-N-(3-cyano-4-fluorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN3O2S/c13-9-4-12(14)17-6-11(9)21(19,20)18-8-1-2-10(15)7(3-8)5-16/h1-4,6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDQTPAAFZIVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2Cl)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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